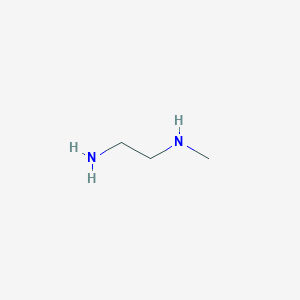
N-Methylethylenediamine
Vue d'ensemble
Description
N-Methylethylenediamine is a chemical compound with the molecular formula C3H10N2 . It undergoes condensation with pyridine-2-carboxaldehyde to form an imine. It also reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Synthesis Analysis
N-Methylethylenediamine can be synthesized through a reaction involving potassium hydroxide and methylamine in water . In one example, a solution of 40% w/w methylamine was added to 2-chloroethylamine hydrochloride at room temperature. The reaction mixture was then heated to 100°C for 6-7 hours. After the reaction, excess methylamine gas was released and solid potassium hydroxide was added to the mixture. The organic layer was separated, dried, and distilled under vacuum to obtain N-methylethylenediamine .Molecular Structure Analysis
The molecular structure of N-Methylethylenediamine involves a central carbon atom bonded to two nitrogen atoms and one methyl group . The exact structure and properties can be influenced by factors such as temperature and pressure .Chemical Reactions Analysis
N-Methylethylenediamine undergoes various chemical reactions. For instance, it can condense with pyridine-2-carboxaldehyde to form an imine . It can also react with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .Physical And Chemical Properties Analysis
N-Methylethylenediamine has a molecular weight of 74.13 g/mol . It is a liquid at room temperature and has a strong affinity for lithium ions .Applications De Recherche Scientifique
Organic Compound Synthesis
N-Methylethylenediamine is used in the synthesis of various organic compounds. It’s a secondary amine, which means it can act as a nucleophile and participate in many organic reactions .
Condensation Reactions
One specific application of N-Methylethylenediamine is in condensation reactions with carbonyl compounds. For example, it undergoes condensation with pyridine-2-carboxaldehyde to form an imine .
Formation of Sulfonamides
N-Methylethylenediamine can react with sulfonyl chlorides to form sulfonamides. For instance, it reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Research Use
N-Methylethylenediamine is often used in research settings. It’s commonly used in laboratories for the synthesis of new compounds and materials .
Industrial Applications
In industrial settings, N-Methylethylenediamine can be used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a valuable tool in these contexts .
Pharmaceutical Applications
While not directly used in pharmaceuticals, N-Methylethylenediamine can be used in the synthesis of drug molecules. Its ability to form complex structures makes it useful in this field .
Safety and Hazards
N-Methylethylenediamine is flammable and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves and eye/face protection. In case of contact with skin or eyes, immediate medical attention is required .
Relevant Papers Relevant papers include a study on the spectroscopy and structures of copper complexes with ethylenediamine and methyl-substituted derivatives . Another paper discusses the thermodynamics of Thorium(IV) complexes with N-methylethylenediamine .
Mécanisme D'action
Target of Action
N-Methylethylenediamine is a chemical compound that is commonly used as a building block in organic synthesis . Its primary targets are metal ions, with which it forms complexes .
Mode of Action
The compound interacts with its targets by forming complexes with metal ions . This interaction facilitates certain reactions, making N-Methylethylenediamine a useful catalyst in various chemical reactions .
Pharmacokinetics
Given its chemical properties, it is highly soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of N-Methylethylenediamine’s action are primarily related to its role in facilitating chemical reactions. For instance, it undergoes condensation with pyridine-2-carboxaldehyde to form an imine . It also reacts with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methylethylenediamine. For example, it is a flammable liquid and can react vigorously with oxidizing agents . Therefore, it should be stored in a cool, dry place to maintain its stability .
Propriétés
IUPAC Name |
N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIGICHILYTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059377 | |
| Record name | 2-Aminoethylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | N-Methylethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methylethylenediamine | |
CAS RN |
109-81-9 | |
| Record name | N-Methylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3P6B23FWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Methylethylenediamine?
A1: N-Methylethylenediamine has the molecular formula C3H10N2 and a molecular weight of 74.13 g/mol.
Q2: Is there any spectroscopic data available for N-Methylethylenediamine?
A2: Yes, various studies have employed spectroscopic techniques to characterize NMEDA. For instance, researchers utilized FTIR, 1H NMR, 13C NMR, and 31P NMR to analyze NMEDA-containing compounds. []
Q3: Are there any notable catalytic applications of N-Methylethylenediamine?
A4: NMEDA plays a crucial role in synthesizing rare-earth metal complexes for CO2 conversion. For example, a study demonstrated the successful synthesis of rare-earth (RE) metal complexes (Y, Sm, Nd, and La) stabilized by polydentate NMEDA-bridged tris(phenolato) ligands. These complexes effectively catalyzed the conversion of CO2 into cyclic carbonates under ambient conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
